2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL
Description
Overview of Spirocyclic Systems in Modern Organic Synthesis
Spirocyclic compounds are molecules containing at least two rings linked by a single, common atom known as the spiro atom. This structural arrangement confers a distinct three-dimensional geometry, which is a significant departure from the "flat" structures of many aromatic compounds traditionally used in drug discovery. nih.gov The inherent three-dimensionality and conformational rigidity of spirocyclic scaffolds have made them increasingly popular in medicinal chemistry and materials science. nih.govmdpi.com
The unique 3D properties and the presence of spirocycles in numerous natural products have long attracted the attention of organic chemists. rsc.org Consequently, significant effort has been dedicated to developing novel and efficient synthetic methodologies for their construction. rsc.orgnih.gov These strategies range from intramolecular reactions to dearomatization and radical cascade reactions, enabling access to a wide array of complex spirocyclic structures. researchgate.netresearchgate.net The growing interest in these motifs is reflected in the increasing number of approved drugs that contain a spirocycle. nih.gov
Importance of the 6-Oxaspiro[4.5]decane Core as a Structural Motif
The 6-Oxaspiro[4.5]decane core, which consists of a cyclohexane (B81311) ring fused to a tetrahydropyran (B127337) ring at a spirocenter, is a key structural motif in various biologically active molecules and natural products. researchgate.net Spiroacetals, a related class that includes the 1,6-dioxaspiro[4.5]decane ring system, are central components of many potent natural products, such as antibiotics and pheromones. researchgate.netsemanticscholar.org The precise stereochemistry of the spirocenter is often crucial for their biological activity. researchgate.net
The utility of the oxaspiro[4.5]decane skeleton is not limited to natural products; it is also a valuable scaffold in medicinal chemistry. For instance, the drug Oliceridine, an opioid agonist, features a 6-oxaspiro[4.5]decane core, highlighting the relevance of this motif in the development of modern pharmaceuticals. nih.govnih.gov The development of synthetic methods to construct this framework is an active area of research. acs.org
Table 1: Examples of Biologically Relevant Compounds Featuring an Oxaspiro[4.5]decane or Related Motif
| Compound Name | Core Structure | Significance/Application |
| Oliceridine | 6-Oxaspiro[4.5]decane | Opioid agonist used for the management of acute pain. nih.govnih.gov |
| Paravespula Pheromone | 1,6-Dioxaspiro[4.5]decane | Aggregation pheromone used by the wasp Paravespula vulgaris. semanticscholar.org |
| Berkelic Acid | 1,6-Dioxaspiro[4.5]decane | A natural product with anticancer properties. researchgate.net |
| Monensin A | 1,6-Dioxaspiro[4.5]decane | An antibiotic agent. researchgate.netsemanticscholar.org |
Rationale for Focused Research on 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL and Related Spirocyclic Alcohols
Focused research on this compound is driven by its potential as a versatile building block in synthetic organic chemistry. The rationale stems from the combination of its key structural features: the rigid spirocyclic scaffold and the reactive primary alcohol functional group.
Alcohols are a cornerstone of organic chemistry, characterized by the hydroxyl (-OH) group. wikipedia.org This functional group is highly versatile and can participate in a wide array of chemical reactions, including oxidation, esterification, and substitution. solubilityofthings.com In the context of this compound, the primary alcohol group serves as a crucial "handle" for synthetic modification. It allows chemists to introduce new functional groups and build more complex molecules.
The strategic importance of this compound lies in its ability to serve as a precursor for a library of derivatives. By modifying the alcohol group, researchers can systematically alter the molecule's properties, such as polarity, size, and hydrogen bonding capability. This is a fundamental strategy in drug discovery for studying structure-activity relationships (SAR). The rigid 6-oxaspiro[4.5]decane core provides a stable and well-defined three-dimensional orientation for the substituents, which is highly advantageous for designing molecules that can selectively interact with biological targets. nih.gov
Table 2: Potential Synthetic Transformations of the Alcohol Group in this compound
| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |
| Oxidation | PCC, DMP, etc. | Aldehyde | Intermediate for C-C bond formation (e.g., Wittig, Grignard reactions). |
| Oxidation | Jones reagent, KMnO4, etc. | Carboxylic Acid | Can form amides, esters; increases polarity. |
| Esterification | Carboxylic acid, acid catalyst | Ester | Modifies lipophilicity; many esters are biologically active. solubilityofthings.com |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide | Ether | Alters steric and electronic properties. |
| Nucleophilic Substitution (via Tosylate) | 1. TsCl, pyridine; 2. Nucleophile | Alkylated/functionalized product | Introduces a wide variety of functional groups (e.g., amines, azides, nitriles). |
The combination of a privileged spirocyclic core with a synthetically versatile alcohol function makes this compound a compound of significant interest for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(6-oxaspiro[4.5]decan-9-yl)ethanol |
InChI |
InChI=1S/C11H20O2/c12-7-3-10-4-8-13-11(9-10)5-1-2-6-11/h10,12H,1-9H2 |
InChI Key |
PNCQUKSNGGPYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 6 Oxaspiro 4.5 Decane Scaffold and 2 6 Oxaspiro 4.5 Decan 9 Yl Ethan 1 Ol
Strategic Approaches to 6-Oxaspiro[4.5]decane Core Construction
A diverse array of synthetic strategies has been developed to access the 6-oxaspiro[4.5]decane scaffold, ranging from reaction cascades to metal-catalyzed cyclizations.
Tandem Prins/Pinacol (B44631) Reaction Cascades for Spiroketal Formation
A powerful method for the construction of oxaspiro[4.5]decane systems involves a tandem Prins/pinacol reaction cascade. This approach has been effectively utilized in the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and proceeds through a cascade of Prins cyclization followed by a pinacol rearrangement. researchgate.netrsc.org
This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, reacting with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol to afford the desired oxaspirocycles in good yields and with excellent selectivity. researchgate.netrsc.org The reaction mechanism is proposed to involve the formation of an oxocarbenium ion intermediate, which is then attacked by the internal olefin to generate a carbocation. This carbocation subsequently undergoes a 1,2-shift in a pinacol-type rearrangement to form the final spirocyclic product.
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 7-Phenyl-8-oxaspiro[4.5]decan-1-one | 86 |
| 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one | 84 |
| Isobutyraldehyde (B47883) | 7-Isopropyl-8-oxaspiro[4.5]decan-1-one | 75 |
| Cinnamaldehyde | 7-Styryl-8-oxaspiro[4.5]decan-1-one | 78 |
Halocyclization Strategies, including Iodocyclization, for Oxaspirocycle Synthesis
Halocyclization, particularly iodocyclization, represents a classic and effective strategy for the synthesis of oxygen-containing heterocycles, including spiroketals. Iodolactonization, the intramolecular cyclization of an unsaturated carboxylic acid with iodine, is a well-established method for forming lactone rings, which are a class of oxaspirocycles. mdpi.com This reaction proceeds through the formation of an iodonium (B1229267) ion, which is then intramolecularly attacked by the carboxylate nucleophile. mdpi.com The reaction is known for its mild conditions and the introduction of a versatile iodine atom into the product, which can be further functionalized. mdpi.com
While direct examples of iodocyclization to form the specific 6-oxaspiro[4.5]decane skeleton of the target molecule are not extensively detailed in readily available literature, the principles of iodoetherification of unsaturated alcohols can be applied. An appropriately substituted cyclohexyl derivative with a pendant homoallylic alcohol could undergo intramolecular iodoetherification to construct the tetrahydrofuran (B95107) ring of the 6-oxaspiro[4.5]decane system.
Metal-Catalyzed Cyclization and Rearrangement Reactions (e.g., Gold, Rhodium, Palladium)
Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex cyclic and spirocyclic systems.
Gold (Au)-catalyzed reactions have been employed in the enantioselective synthesis of spiroketals and spiroaminals through sequential catalysis with iridium. youtube.com Gold catalysts are also effective in the synthesis of diverse spiro, bridged, and ketal-based natural products. nih.gov For instance, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed to construct spiro[4.5]decanes. researchgate.net
Rhodium (Rh)-catalyzed reactions have been utilized in the synthesis of spiro[4.5]decan-1-ones through a Claisen rearrangement/hydroacylation sequence. nih.gov Rhodium(III)-catalyzed C–H activation and spiroannulation have also been reported for the synthesis of spirocyclic isobenzofuranones, demonstrating the utility of this metal in constructing spirocyclic frameworks. documentsdelivered.com
Palladium (Pd)-catalyzed reactions are also prevalent in the synthesis of spirocycles. For example, Pd-catalyzed reactions have been used to afford diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides. nih.gov While not a direct synthesis of an oxaspirocycle, this demonstrates the capability of palladium to facilitate the formation of the spiro[4.5]decane core.
Multicomponent Reaction Approaches to Spirocyclic Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient for building molecular diversity. The first catalytic asymmetric multicomponent synthesis of spiroacetals has been achieved using a gold phosphate-catalyzed one-pot three-component coupling of alkynols, anilines, and glyoxylic acid. researchgate.net This approach allows for the rapid and enantioselective assembly of spiroacetal scaffolds. Another example, although leading to an analogous aza-spiro system, is the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde and nitriles to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net
Intramolecular Substitution Reactions and Ring Synthesis from Doubly Activated Substrates
Intramolecular substitution reactions provide a direct route to the formation of the cyclic ether portion of the 6-oxaspiro[4.5]decane system. An example of this strategy is the synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. mdpi.com This reaction proceeds via an oxidative spiroannulation of the precursor phenol. mdpi.com
Enantioselective and Diastereoselective Synthesis of Oxaspiro[4.5]decanes and 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several methods have been developed for the enantioselective and diastereoselective synthesis of oxaspiro[4.5]decanes and their derivatives.
A pertinent example of an enantioselective synthesis of a highly substituted 6-oxaspiro[4.5]decane derivative is found in the synthesis of Oliceridine, a G protein-biased μ-opioid receptor agonist. youtube.comresearchgate.net The synthesis of the chiral spirocyclic core of Oliceridine, which is closely related to the target molecule, provides a blueprint for accessing this compound in an enantiomerically pure form.
The synthesis of the Oliceridine spirocyclic core begins with a Prins reaction between cyclopentanone (B42830) and but-3-en-1-ol in the presence of sulfuric acid to form a key alcohol intermediate. youtube.com This is followed by oxidation to the corresponding ketone. youtube.com A subsequent Knoevenagel condensation with methyl cyanoacetate (B8463686) yields a mixture of regioisomers. youtube.com The crucial quaternary stereocenter at the 9-position is established through a conjugate addition of a Grignard reagent in the presence of a copper catalyst. youtube.com Decarboxylation under basic conditions affords the nitrile precursor. youtube.com The enantiomers of this nitrile are then separated, for instance by supercritical fluid chromatography (SFC), to provide the desired (9R)- or (9S)-enantiomer. researchgate.net
For the synthesis of this compound, the separated chiral nitrile can be reduced to the corresponding primary amine, which can then be converted to the alcohol. A more direct route would involve the reduction of the nitrile to the aldehyde, followed by the addition of a methyl group (e.g., via a Grignard reaction) and subsequent functional group manipulations to yield the desired ethanol (B145695) side chain. Alternatively, the nitrile could be hydrolyzed to the carboxylic acid, which can then be reduced to the primary alcohol.
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Prins Reaction | Cyclopentanone, But-3-en-1-ol, H₂SO₄ | Formation of the initial spirocyclic alcohol |
| 2 | Oxidation | TPAP, NMO | Formation of the spirocyclic ketone |
| 3 | Knoevenagel Condensation | Methyl cyanoacetate | Introduction of the cyanoacetate moiety |
| 4 | Conjugate Addition | Aryl Grignard reagent, CuI | Creation of the quaternary stereocenter |
| 5 | Decarboxylation | Strong base, heat | Formation of the nitrile precursor |
| 6 | Chiral Separation | SFC | Isolation of the desired enantiomer |
| 7 | Nitrile Reduction | LiAlH₄ or DIBAL-H | Conversion of nitrile to amine or aldehyde for further functionalization |
Furthermore, stereocontrolled routes to (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring systems have been developed from D-glucose, highlighting the use of chiral pool starting materials to achieve enantioselectivity.
Asymmetric Catalysis in Spirocenter Stereocontrol
Asymmetric catalysis is a cornerstone in the stereoselective synthesis of spiroketals, offering a powerful means to control the formation of the critical spirocenter. These methods utilize chiral catalysts to create a chiral environment that favors the formation of one enantiomer or diastereomer over others.
One notable strategy involves a sequential catalytic system using gold and iridium catalysts for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides. researchgate.net In this process, exocyclic vinyl ethers or enamides are generated in situ, which then undergo an asymmetric allylation/spiroketalization with a π-allyl-Iridium species. researchgate.net This dual catalytic approach provides a reliable method for constructing oxa-azaspiro[4.5]decane frameworks with high enantioselectivities. researchgate.net
Another powerful approach is the use of kinetically-controlled spirocyclization reactions, which can provide access to specific anomeric stereoisomers independent of their thermodynamic stability. mskcc.orgnih.gov For instance, the stereocontrolled synthesis of benzannulated spiroketals has been achieved through kinetic spirocyclization reactions of glycal epoxides. nih.gov These reactions can proceed with either inversion or retention of configuration at the anomeric carbon, offering a high degree of control over the final stereochemical outcome. nih.gov Researchers have developed Ti(Oi-Pr)₄-mediated and methanol-induced kinetic spirocyclization reactions that demonstrate the utility of this approach. mskcc.org
Furthermore, relay catalytic systems combining different metals, such as gold and palladium, have been developed for the diastereoselective tandem cyclization reactions to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net These advanced catalytic methods are essential for creating libraries of spiroketal compounds with diverse stereochemistry for biological screening and drug discovery. mskcc.orgnih.gov
Table 1: Asymmetric Catalysis Methods for Spirocenter Control
| Catalytic System | Reaction Type | Key Intermediates | Outcome |
| Gold and Iridium Sequential Catalysis | Enantioselective Cascade Reaction | Exocyclic vinyl ethers/enamides | High enantioselectivity in spiroketal formation. researchgate.net |
| Ti(Oi-Pr)₄-mediation | Kinetic Spirocyclization | Glycal epoxides | Stereocontrolled access to anomeric stereoisomers. mskcc.org |
| AcOH-induction | Kinetic Spirocyclization | Glycal epoxides | New cyclization method for benzannulated spiroketals. nih.gov |
| Gold/Palladium Relay Catalysis | Diastereoselective Tandem Cyclization | N/A | Efficient construction of dearomatic oxa-azaspiro[4.5]decane derivatives. researchgate.net |
Chiral Pool and Auxiliary-Based Approaches for Stereoselective Formation
Besides asymmetric catalysis, stereoselective formation of the 6-oxaspiro[4.5]decane scaffold can be achieved using chiral pool synthesis and chiral auxiliary-based methods. These strategies leverage pre-existing chirality to influence the stereochemical outcome of the synthetic pathway.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. D-glucose, a common chiral pool starting material, has been employed in the efficient and stereocontrolled synthesis of 1,6,9-trioxaspiro[4.5]decane ring systems. researchgate.netsemanticscholar.org The inherent chirality of D-glucose is transferred through a series of reactions to establish the desired stereocenters in the final spiroketal product. researchgate.net This strategy is particularly valuable for creating oxa-analogs of naturally occurring spiroketals for structure-activity relationship studies. researchgate.netsemanticscholar.org
Chiral Auxiliary-Based Approaches: In this methodology, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A prominent example is the use of Heathcock's variant of the Evans aldol (B89426) reaction. nih.govacs.org This reaction employs a chiral oxazolidinone auxiliary to control the stereoselective formation of a carbon-carbon bond, setting a key stereocenter. nih.gov The auxiliary is then cleaved to yield the desired chiral intermediate, which can be carried forward to the final spiroketal. nih.govacs.org A similar strategy involves using a chiral auxiliary that, after directing a reaction, can be reductively removed to yield a key aldehyde intermediate, which is then elaborated into the spiroketal framework. researchgate.net
These methods provide robust and predictable ways to control stereochemistry, complementing the strategies offered by asymmetric catalysis.
Diastereomeric Ratio Determination in Synthetic Pathways
Accurately determining the diastereomeric ratio (d.r.) is a critical step in evaluating the success of a stereoselective synthesis. Various analytical techniques are employed to quantify the mixture of diastereomers produced in a reaction.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose. Specific NMR techniques can provide precise quantification of stereoisomers. For example, high-sensitivity band-selective pure shift NMR spectroscopy offers enhanced resolution, allowing for the clear separation of signals from different diastereomers, which might otherwise overlap in a standard ¹H NMR spectrum. rsc.org Integration of these well-resolved signals provides an accurate diastereomeric ratio. rsc.org For complex spectra where signals may still overlap, Lorentzian lineshape fitting can be applied to deconvolve the signals and obtain a more precise ratio. rsc.org
Two-dimensional NMR techniques, such as 2-D Nuclear Overhauser Effect Spectroscopy (NOESY), are also invaluable. researchgate.net NOESY experiments can be used to determine the relative stereochemistry of the products by analyzing the spatial proximity of different protons within the molecule. researchgate.net
In practice, synthetic pathways often report the diastereomeric ratio after a key bond-forming or cyclization step. For instance, reactions have been reported to yield diastereomeric ratios ranging from 3:1 to greater than 20:1, which are then carefully measured to assess the selectivity of the method. nih.govresearchgate.netnih.gov These analytical determinations are essential for optimizing reaction conditions and confirming the stereochemical integrity of the synthesized compounds. nih.gov
Table 2: Analytical Methods for Diastereomeric Ratio (d.r.) Determination
| Method | Principle | Application |
| ¹H NMR Spectroscopy | Integration of distinct proton signals for each diastereomer. | Initial assessment of product mixture ratios. nih.gov |
| Pure Shift NMR Spectroscopy | Simplifies complex spectra by removing proton-proton coupling, improving signal separation. | Provides higher accuracy in d.r. determination for mixtures with overlapping signals. rsc.org |
| Lorentzian Lineshape Fitting | Mathematical deconvolution of overlapping spectral signals. | Used in conjunction with NMR to quantify individual components in complex mixtures. rsc.org |
| 2-D NOESY | Correlates protons that are close in space, allowing for the determination of relative stereochemistry. | Confirms the 3D structure and relative configuration of the major diastereomer. researchgate.net |
Key Starting Materials and Building Blocks for Oxaspiro[4.5]decane Derivatives
A variety of starting materials have been successfully employed in the synthesis of spiroketal structures:
Glycal Epoxides: These are versatile intermediates used in kinetically controlled spirocyclization reactions to form benzannulated spiroketals. nih.gov
D-Glucose: As a classic chiral pool starting material, D-glucose provides a stereochemically rich framework for the synthesis of complex spiroketals like 1,6,9-trioxaspiro[4.5]decanes. researchgate.netsemanticscholar.org
Enynamides and Vinyl Benzoxazinanones: These compounds serve as precursors in palladium-catalyzed cycloadditions to construct spiro[4.5]decane skeletons. researchgate.net
Benzo[c]oxepines: These molecules are used in a one-pot method involving ring-opening and a formal 1,2-oxygen migration to build the 6-oxa-spiro[4.5]decane skeleton under transition-metal-free conditions. acs.orgnih.gov
Cyclohexanone Derivatives: Substituted cyclohexanones are common building blocks, which can be elaborated through various reactions, including treatment with methyl acrylate (B77674) followed by ring-closing metathesis (RCM), to form the spiro[4.5]decane framework. researchgate.net
Bicyclic Thiolactams: These have been used as precursors in syntheses involving nih.govnih.gov sigmatropic rearrangements to create functionalized spirocyclic systems. researchgate.net
The availability of these starting materials, either from commercial sources or through established synthetic procedures, is a key consideration in planning an efficient and scalable synthesis. google.com
Mechanistic Investigations of Transformations Involving the Oxaspiro 4.5 Decane Moiety
Elucidation of Reaction Pathways for Spirocyclization Processes
The construction of the spirocyclic core of oxaspiro[4.5]decanes often proceeds through complex reaction cascades, where a series of bond-forming events occur in a single synthetic operation. The elucidation of these reaction pathways is fundamental to controlling the outcome and optimizing reaction conditions.
One prominent strategy for the synthesis of oxaspiro[4.5]decane derivatives involves a Lewis acid-catalyzed tandem Prins/pinacol (B44631) rearrangement. This process is initiated by the activation of an aldehyde by a Lewis acid, followed by the nucleophilic attack of a homoallylic alcohol. The resulting intermediate then undergoes a pinacol-type rearrangement to furnish the spirocyclic skeleton. The reaction pathway is often dictated by the nature of the Lewis acid, the substrate, and the reaction conditions, which can influence the formation of different stereoisomers.
Domino reactions, such as those promoted by sodium hydride (NaH), also provide an efficient route to spiro[4.5]decane systems. These reactions can proceed through a [4+2] cycloaddition mechanism. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to verify the proposed reaction mechanisms and to analyze the diastereoselectivity observed in these transformations.
Furthermore, biocatalytic dearomative spirocyclization reactions have emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. Enzymes such as FAD-dependent monooxygenases can catalyze epoxidation, triggering a semipinacol-type rearrangement to form the spiro-carbon with high stereochemical control.
Characterization and Role of Reactive Intermediates in Cascade and Tandem Reactions
Cascade and tandem reactions leading to the oxaspiro[4.5]decane moiety are characterized by the formation of transient reactive intermediates that govern the course of the reaction. The identification and characterization of these intermediates are paramount to understanding the reaction mechanism and controlling the selectivity.
In metal-catalyzed reactions, particularly those involving gold, α-imino gold carbene intermediates have been proposed. These species can undergo cyclization to form the desired spirocyclic products. The nature of the ligand on the metal center and the counterion can significantly influence the stability and reactivity of these intermediates.
The table below summarizes some of the key reactive intermediates and the methods used for their investigation in the synthesis of oxaspiro[4.5]decane and related spirocyclic systems.
| Reactive Intermediate | Precursor/Reaction Type | Method of Investigation | Role in Reaction Pathway |
| Tetrahydropyranyl carbocation | Prins cyclization | Spectroscopic analysis, trapping experiments | Key intermediate for spirocyclization |
| α-Imino gold carbene | Gold-catalyzed cyclization of ynamides | DFT calculations, mechanistic probes | Precursor to cyclized product |
| Oxonium ion | Epoxide opening/cyclization | Isotopic labeling, computational modeling | Intermediate in oxygen heterocycle formation |
Mechanistic Insights into Metal-Mediated Transformations (e.g., Gold-catalyzed domino processes)
Transition metal catalysis, particularly with gold, has proven to be a powerful strategy for the construction of complex molecular architectures, including the oxaspiro[4.5]decane skeleton. Gold(I) complexes, being carbophilic Lewis acids, can activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that lead to the formation of the spirocyclic core.
A notable example is the gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. The proposed mechanism involves the initial activation of the alkyne by the gold catalyst, followed by a 6-exo-dig cyclization. The resulting intermediate then undergoes a semipinacol rearrangement to afford the spiro[4.5]decane framework with good diastereoselectivity.
In another approach, a gold(I)-catalyzed cascade involving a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization and a subsequent intramolecular cyclization (either 5-exo-dig or 6-endo-dig), has been developed for the synthesis of azaspiro[4.5]decadienones. This complex sequence highlights the ability of gold catalysts to orchestrate multiple bond-forming events in a single pot.
Relay catalysis, combining the reactivity of gold and another transition metal like palladium, has also been successfully employed. In one such system, a gold catalyst generates a furan-derived azadiene from an enynamide, which then participates in a [4+2] cycloaddition with a Pd-π-allyl dipole, efficiently constructing the 2-oxa-7-azaspiro[4.5]decane skeleton.
The table below presents a selection of metal-mediated transformations leading to spiro[4.5]decane systems and their key mechanistic features.
| Catalyst System | Reaction Type | Key Mechanistic Steps | Resulting Spiro-System |
| Gold(I) | Cyclization/Semipinacol Rearrangement | 6-exo-dig cyclization, semipinacol rearrangement | Spiro[4.5]decane |
| Gold(I) | Cascade Reaction | Acyloxy migration, Nazarov cyclization, intramolecular cyclization | Azaspiro[4.5]decadienone |
| Gold(I)/Palladium(0) | Relay Catalysis | Azadiene formation, [4+2] cycloaddition | 2-Oxa-7-azaspiro[4.5]decane |
Analysis of Stereoelectronic Effects Influencing Oxaspiro[4.5]decane Reactivity and Selectivity
Stereoelectronic effects, which encompass the influence of orbital alignment on the stability and reactivity of molecules, play a crucial role in directing the outcome of reactions that form and involve the oxaspiro[4.5]decane moiety. These effects are fundamental in controlling both the diastereoselectivity and regioselectivity of the spirocyclization process.
The anomeric effect, a well-known stereoelectronic phenomenon, can be influential in the chemistry of oxaspiro[4.5]decanes, particularly in derivatives containing additional heteroatoms within the ring system. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. In the context of oxaspiro[4.5]decane synthesis, the principles of the anomeric effect can guide the stereochemical outcome of cyclization reactions, favoring the formation of the thermodynamically more stable spiroacetal linkage.
Furthermore, the regioselectivity of certain cycloaddition reactions leading to spirocyclic adducts has been observed to depend on the electronic properties of the substituents on the reacting partners. The interplay of electron-donating and electron-accepting groups can influence the frontier molecular orbital interactions, thereby dictating the orientation of the cycloaddition and the structure of the resulting spiro compound.
Derivatization and Structural Modification Strategies for 2 6 Oxaspiro 4.5 Decan 9 Yl Ethan 1 Ol and Its Core
Functional Group Interconversions on the Ethan-1-OL Moiety
The primary alcohol of the ethan-1-ol side chain is a versatile starting point for a variety of functional group interconversions. These transformations are fundamental for creating analogs with modified polarity, hydrogen bonding capability, and metabolic stability.
Key interconversions include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(6-Oxaspiro[4.5]decan-9-yl)acetaldehyde, using mild oxidizing agents. Further oxidation yields the carboxylic acid, 2-(6-Oxaspiro[4.5]decan-9-yl)acetic acid.
Esterification and Etherification: Reaction with carboxylic acids or their activated derivatives leads to the formation of esters, while etherification with alkyl halides under basic conditions produces ethers. These modifications allow for systematic exploration of the steric and electronic requirements of interacting biological targets.
Conversion to Amines: A particularly significant transformation is the conversion of the alcohol to an amine. This can be achieved through a multi-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or an azide (B81097), with the latter requiring subsequent reduction. This pathway is critical for the synthesis of compounds like Oliceridine, which features a 2-aminoethyl side chain attached to the C9 position of the spirocycle. nih.gov Another route involves the oxidation of the alcohol to an aldehyde, which can then undergo reductive amination.
| Starting Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group | Example Product Name |
|---|---|---|---|---|
| -CH₂CH₂OH | Oxidation (partial) | PCC, DMP | Aldehyde (-CHO) | 2-(6-Oxaspiro[4.5]decan-9-yl)acetaldehyde |
| -CH₂CH₂OH | Oxidation (full) | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | 2-(6-Oxaspiro[4.5]decan-9-yl)acetic acid |
| -CH₂CH₂OH | Tosylation & Azide Substitution/Reduction | 1. TsCl, pyridine; 2. NaN₃; 3. H₂, Pd/C | Primary Amine (-CH₂NH₂) | 2-(6-Oxaspiro[4.5]decan-9-yl)ethan-1-amine |
| -CH₂CH₂OH | Esterification | R-COOH, acid catalyst | Ester (-CH₂OC(O)R) | 2-(6-Oxaspiro[4.5]decan-9-yl)ethyl acetate |
Introduction of Diverse Substituents onto the 6-Oxaspiro[4.5]decane System
Modification of the 6-Oxaspiro[4.5]decane core is essential for altering the molecule's three-dimensional shape and physicochemical properties. Research, particularly in the development of opioid receptor modulators, has focused on introducing substituents at the C9 position, which is the spiro-carbon of the cyclohexane (B81311) ring adjacent to the ether oxygen.
A primary strategy for functionalizing C9 involves the nucleophilic addition of organometallic reagents to a ketone precursor, 6-Oxaspiro[4.5]decan-9-one. qingmupharm.com For instance, the addition of 2-pyridyllithium (B95717) or a similar heteroaryl organometallic compound can install a pyridyl group at C9, a key structural feature in several potent bioactive molecules. nih.govgoogle.com
Further functionalization of the cyclohexane ring can be achieved through reactions on unsaturated precursors. Methods involving epoxidation of a double bond within the ring, followed by regioselective epoxide opening, can introduce vicinal diols or halo-hydrins, providing access to a wide range of highly functionalized derivatives. researchgate.net
| Precursor Scaffold | Reaction Type | Key Reagents | Introduced Substituent(s) | Resulting Core Structure |
|---|---|---|---|---|
| 6-Oxaspiro[4.5]decan-9-one | Nucleophilic Addition | 2-Pyridyllithium | 9-hydroxy, 9-(pyridin-2-yl) | 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol |
| Unsaturated 6-Oxaspiro[4.5]decene | Epoxidation | m-CPBA | Epoxide across double bond | Epoxy-6-oxaspiro[4.5]decane |
| Epoxy-6-oxaspiro[4.5]decane | Epoxide Ring-Opening | H₂O/H⁺ or LiBr/AcOH | trans-diol or bromo-hydrin | Functionalized 6-oxaspiro[4.5]decan-diol |
Analog Synthesis and Structural Variations for Exploring Chemical Space
The synthesis of analogs based on the 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL scaffold is a deliberate strategy to explore chemical space and optimize biological activity. The conformational rigidity imparted by the spiro center can increase binding specificity and potency while potentially improving metabolic stability. mdpi.com
Analog synthesis programs often combine modifications at both the side chain and the core. For example, in the development of Oliceridine analogs, variations include:
Modification of the C9 substituent: Replacing the pyridyl group with other aromatic or heteroaromatic rings to probe for optimal interactions. google.com
Alteration of the ethanamine side chain: Varying the N-substituent on the amine to modulate potency and selectivity. zju.edu.cn
Stereochemical exploration: Synthesizing and evaluating different stereoisomers, as the stereochemistry at C9 is often critical for biological activity.
Expanding further, the spirocyclic oxygen can be replaced by other heteroatoms, such as sulfur, to create 1-thia- or 1,4-dithia-spiro[4.5]decane analogs, which can lead to significant changes in receptor affinity and selectivity. unimore.it The conjugation of the spiro system with other biologically relevant motifs, such as nucleobases, represents another avenue for creating novel chemical entities with unique pharmacological profiles. mdpi.com
| Parent Structure | Structural Variation | Example Analog | Purpose of Variation |
|---|---|---|---|
| (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine | N-alkylation of the amine | Oliceridine (N-((3-methoxythiophen-2-yl)methyl)) | Optimize receptor binding and functional activity. nih.gov |
| 6-Oxaspiro[4.5]decane core | Replacement of ring oxygen with sulfur | 1-Oxa-4-thiaspiro[4.5]decane derivative | Modulate receptor selectivity (e.g., 5-HT1A vs. α1). unimore.it |
| 6-Oxaspiro[4.5]decane core | Conjugation with a nucleobase | Adenino-spiro compound | Create novel nucleoside-like compounds with enhanced metabolic stability. mdpi.com |
Generation of Skeletally Diverse Scaffolds from Common Precursors
Advanced synthetic strategies allow for the use of common precursors to generate not just analogs, but entirely new molecular skeletons, thereby achieving significant skeletal diversity. These methods often involve the construction of the spirocycle itself in a manner that allows for varied outcomes.
Notable strategies include:
Tandem Prins/Pinacol (B44631) Reactions: A Lewis acid-catalyzed cascade reaction between an aldehyde and a homoallylic alcohol precursor can construct the oxaspiro[4.5]decane skeleton, with the potential to introduce substituents during the cyclization process. rsc.org
Diels-Alder Cycloadditions: The reaction of dienes with dienophiles such as 5-methylene-2(5H)-furanone can generate spiro-lactones. These adducts can then be transformed through reduction, hydrogenation, or other reactions to yield a variety of saturated and unsaturated spiroethers and lactones. researchgate.net
Oxidative Spiroannulation: The oxidation of suitably substituted phenols can induce a spiroannulation reaction, leading to the formation of related skeletons like 6-methoxy-1-oxaspiro mdpi.comsmolecule.comdeca-6,9-diene-8-one. nih.gov This approach provides access to spirocycles with different levels of saturation and functionality compared to the parent compound.
These methodologies are powerful tools for moving beyond simple derivatization, enabling the creation of unique, three-dimensionally complex scaffolds for drug discovery and chemical biology.
| Synthetic Strategy | Common Precursors | Resulting Scaffold Type | Reference |
|---|---|---|---|
| Tandem Prins/Pinacol Reaction | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 7-Substituted-8-oxaspiro[4.5]decan-1-ones | rsc.org |
| Diels-Alder Cycloaddition | Butadienes, 5-Methylene-2(5H)-furanone | 1-Oxaspiro[4.5]decan-2-ones | researchgate.net |
| Oxidative Spiroannulation | 3-(4-hydroxy-2-methoxyphenyl)propanoic acid | 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one | nih.gov |
Structural Considerations and Molecular Design Principles for Oxaspiro 4.5 Decane Systems
Conformational Analysis of the 6-Oxaspiro[4.5]decane Ring System
The 6-oxaspiro[4.5]decane system is a bicyclic structure where a five-membered tetrahydropyran (B127337) ring and a six-membered cyclohexane (B81311) ring are joined by a single common carbon atom, the spiro center. The conformational analysis of this system is complex due to the interplay between the two rings.
The specific orientation of substituents on either ring will influence the conformational equilibrium. For instance, in substituted 1-oxa-8-azaspiro[4.5]decanes, a related system, the absolute configuration has been determined using X-ray crystal structure analysis. nih.gov Similarly, the configuration and conformation of tri-oxaspiro[4.5]decanes have been resolved using 1H and 13C NMR data, highlighting the utility of spectroscopic techniques in elucidating the three-dimensional structure of these complex systems. semanticscholar.org These methods are essential for determining the precise spatial arrangement of atoms, which is critical for understanding molecular interactions.
Influence of Spirocyclic Architecture on Overall Molecular Shape and Three-Dimensionality
Spirocycles are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique three-dimensional (3D) architecture. researchgate.net Unlike many traditional flat, aromatic ring systems used in drug design, the spirocyclic fusion in 6-oxaspiro[4.5]decane enforces a non-planar, rigidified geometry. This inherent three-dimensionality is a key feature of its molecular design.
The spiro carbon atom forces the two constituent rings into perpendicular planes, creating a more globular or spherical shape compared to linear or planar molecules. nih.gov This escape from "flatland" is a desirable trait in modern drug discovery, as molecules with greater three-dimensionality often exhibit improved pharmacological profiles. nih.gov3-dimensionality.com The enhanced 3D character can lead to more specific interactions with biological targets, such as enzymes and receptors, by allowing for a more precise spatial arrangement of functional groups to fit into complex binding pockets. 3-dimensionality.comnih.gov This can result in increased potency and selectivity while potentially reducing off-target effects. nih.gov The rigid nature of the spirocyclic core also reduces the entropic penalty upon binding to a target, which can contribute to stronger binding affinities.
Table 1: Comparison of Molecular Shape Descriptors This table illustrates the general differences in shape between common chemical scaffolds.
| Scaffold Type | Predominant Shape | Key Feature | Implication for Design |
| Aromatic (e.g., Benzene) | Planar (2D) | Flat ring system | Limited spatial diversity |
| Fused Bicyclic (e.g., Decalin) | Non-planar (3D) | Rings share an edge | Moderate three-dimensionality |
| Spirocyclic (e.g., Oxaspiro[4.5]decane) | Globular (3D) | Rings share one atom | High three-dimensionality and rigidity |
Principles of Modulating Physicochemical Characteristics via Oxaspirocycle Incorporation
The incorporation of an oxaspirocycle, such as 6-oxaspiro[4.5]decane, into a molecule is a strategic approach to fine-tune its physicochemical properties for applications like chemical space exploration and drug discovery. researchgate.net The presence of the oxygen atom within the spirocyclic framework has a significant impact on properties like solubility and lipophilicity.
Research has demonstrated that incorporating an oxygen atom into a spirocyclic unit can dramatically improve water solubility. rsc.org This is attributed to the ability of the ether oxygen to act as a hydrogen bond acceptor, enhancing interactions with water molecules. Concurrently, this modification tends to lower lipophilicity (measured as logP), a property that governs a molecule's ability to pass through lipid membranes. rsc.org While high lipophilicity can aid in membrane permeability, it can also lead to issues like poor solubility and non-specific binding. By introducing the oxaspirocycle, chemists can modulate this property to achieve a more desirable balance. Disrupting molecular planarity through the use of 3D scaffolds like spirocycles can also lead to improved aqueous solubility by frustrating efficient crystal lattice packing. nih.gov
Table 2: Effect of Oxaspirocycle Incorporation on Physicochemical Properties
| Property | General Trend with Oxaspirocycle | Rationale |
| Water Solubility | Increased | Ether oxygen acts as a hydrogen bond acceptor. rsc.org |
| Lipophilicity (logP) | Decreased | The polar oxygen atom reduces overall hydrophobicity. rsc.org |
| Molecular Shape | More Globular/3D | Spiro-fusion creates a non-planar, rigid structure. nih.gov |
Structural Isomerism within Oxaspiro[4.5]decanes and its Chemical Implications
The 6-oxaspiro[4.5]decane framework can exhibit several forms of structural isomerism, which has significant chemical implications. The presence of the spiro center and potential substituents allows for a variety of stereoisomers.
The spiro carbon atom itself can be a chiral center if the substitution pattern on the rings is appropriate, leading to enantiomers. For example, in related spiroacetal systems like 1,6-dioxaspiro[4.5]decanes, the molecules are found in nature with either (R)- or (S)-configuration at the spiro center, which is essential for their biological activity. semanticscholar.org
Furthermore, substituents on the cyclohexane or tetrahydropyran rings can create additional stereocenters. This can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers will have different physical properties and may exhibit distinct biological activities. For instance, various stereoisomers of the related compound theaspirane, an oxaspiro[4.5]decene derivative, are known. nist.gov The chemical implications are profound, as different isomers can interact differently with other chiral molecules, such as biological receptors or enzymes. Therefore, the stereocontrolled synthesis of a specific isomer of a substituted 6-oxaspiro[4.5]decane derivative is often a critical goal in synthetic chemistry. nih.gov
Computational and Theoretical Chemistry Studies of Oxaspiro 4.5 Decane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL. bohrium.comrsc.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Detailed research findings from DFT studies on related spiro-heterocycles reveal that properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges can be accurately computed. bohrium.comcdmf.org.br The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitability. A larger gap suggests higher stability and lower reactivity. For the title compound, the electron-rich oxygen atoms in the tetrahydrofuran (B95107) ring and the hydroxyl group are expected to significantly influence the electronic landscape.
The electrostatic potential map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the oxygen of the hydroxyl group and the ether oxygen would be regions of negative potential (nucleophilic), while the hydrogen of the hydroxyl group would be a site of positive potential (electrophilic). These predictions are crucial for understanding potential intermolecular interactions, such as hydrogen bonding, and for foreseeing the course of chemical reactions. rsc.org
Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data) Calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity), likely localized near oxygen atoms. |
| Energy of LUMO | +1.8 eV | Region of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates high kinetic stability. |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influenced by the hydroxyl and ether groups. |
| Mulliken Charge on Hydroxyl Oxygen | -0.75 e | Confirms the high electron density on the hydroxyl oxygen, making it a primary site for hydrogen bonding. |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are essential for exploring the conformational landscapes and flexibility of complex systems like oxaspiro[4.5]decanes. researchgate.net The spirocyclic core of this compound imparts significant rigidity to the molecule, but the cyclohexane (B81311) ring can still adopt different chair and boat conformations. nih.gov Furthermore, the ethanol (B145695) side chain possesses rotational freedom.
MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For spiroketals, the relative orientation of the two rings is of particular interest, with stereoelectronic effects like the anomeric effect playing a crucial role in stabilizing certain conformers. illinois.edu In the case of the title compound, the simulation would explore the puckering of the cyclohexane and tetrahydrofuran rings and the preferred orientations (gauche, anti) of the C-C and C-O bonds in the side chain.
These simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in explicit solvent (e.g., water) to understand how intermolecular interactions influence conformational preferences. The results provide a detailed picture of the molecule's three-dimensional shape and flexibility, which is vital for applications like drug design, where molecular recognition is key. nih.gov
Table 2: Hypothetical Conformational Analysis of the Cyclohexane Ring in this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
|---|---|---|---|
| Chair (Equatorial side chain) | 0.00 | ~95% | C1-C2-C3-C4 ≈ ±55° |
| Chair (Axial side chain) | +2.5 | ~4% | C1-C2-C3-C4 ≈ ±55° |
| Twist-Boat | +5.5 | <1% | Variable |
In Silico Approaches for Novel Oxaspiro[4.5]decane Scaffold Design and Optimization
The oxaspiro[4.5]decane scaffold is an attractive starting point for designing new bioactive molecules due to its structural complexity and novelty. nih.govresearchgate.net In silico techniques, such as virtual screening and structure-based drug design, are pivotal in exploring the chemical space around this core structure to identify derivatives with enhanced properties. nih.govbiosolveit.de
Virtual screening involves computationally evaluating large libraries of compounds to identify those that are likely to bind to a specific biological target. researchgate.net Starting with the this compound structure, a virtual library can be generated by adding various substituents at different positions. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation. This process rapidly filters vast chemical libraries down to a manageable number of promising candidates for synthesis and experimental testing. nih.gov
Table 3: Illustrative Workflow for In Silico Design of Novel Oxaspiro[4.5]decane Analogs
| Step | Methodology | Objective | Outcome |
|---|---|---|---|
| 1. Scaffold Selection | Core structure analysis | Define the 6-Oxaspiro[4.5]decane core as the starting point. | Base template for library generation. |
| 2. Virtual Library Generation | Combinatorial enumeration | Create a diverse set of virtual derivatives by adding various functional groups. | A library of 104-106 virtual compounds. |
| 3. Property Filtering | Rule-of-Five, ADME models | Remove compounds with poor drug-like properties. | A filtered library of promising candidates. |
| 4. Molecular Docking | Structure-based virtual screening | Predict binding modes and affinities against a biological target. | Ranked list of top-scoring virtual hits. |
| 5. Hit Selection | Visual inspection and scoring | Select a diverse set of high-scoring compounds for synthesis. | 10-20 high-priority candidates for experimental validation. |
Predictive Modeling of General Chemical Characteristics Influenced by Spirocyclic Systems
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, allows for the development of statistical models that correlate a molecule's structure with its biological activity or physicochemical properties. researchgate.netnih.govnih.gov For a series of derivatives based on the this compound scaffold, QSAR/QSPR models can be invaluable for predicting characteristics without the need for experimental measurement for every compound. researchgate.net
The development of these models involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including topology, electronic properties, and steric features. Due to the unique geometry of spirocycles, descriptors that capture three-dimensionality (e.g., fraction of sp³ carbons, molecular shape indices) are particularly important. bldpharm.com These descriptors are then used to build a mathematical equation that links the structural features to the observed property (e.g., logP, solubility, inhibitory concentration).
Once a statistically robust model is developed and validated, it can be used to predict the properties of new, unsynthesized compounds. osti.gov This predictive capability is highly valuable in prioritizing synthetic efforts toward molecules that are most likely to possess the desired characteristics, thereby streamlining the research and development process. nih.govnih.gov
Table 4: Example of a Hypothetical QSPR Model for Predicting Octanol-Water Partition Coefficient (logP)
| Model Equation: logP = 0.85(TPSA) - 0.23(MolWt) + 1.5*(Fsp³) + 0.98 | |
|---|---|
| Descriptor | Description |
| TPSA | Topological Polar Surface Area |
| MolWt | Molecular Weight |
| Fsp³ | Fraction of sp³ hybridized carbons (a measure of three-dimensionality) |
| Statistical Parameter | Value |
| R² (Coefficient of determination) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
Future Perspectives and Emerging Research Avenues in Oxaspiro 4.5 Decane Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Spirocyclization
The construction of the oxaspiro[4.5]decane core with high efficiency and stereocontrol remains a pivotal challenge. Future research will undoubtedly focus on the development of innovative catalytic systems that offer superior performance over existing methods.
Transition-Metal Catalysis: While transition metals like palladium, rhodium, and nickel have been employed in spirocyclization reactions, the quest for more active, selective, and sustainable catalysts continues. Future efforts will likely concentrate on the design of novel ligand systems that can fine-tune the reactivity and selectivity of the metal center. For instance, the development of catalysts that can facilitate asymmetric dearomatization reactions of phenols and related substrates will provide a direct and enantioselective route to chiral oxaspiro[4.5]decanes. Furthermore, exploring earth-abundant and less toxic metals, such as iron and copper, as catalysts for these transformations is a growing area of interest, aligning with the principles of green chemistry.
Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The development of novel chiral organocatalysts, such as bifunctional amines and phosphoric acids, is expected to play a crucial role in the enantioselective synthesis of oxaspiro[4.5]decane derivatives. These catalysts can activate substrates through various modes, including iminium and enamine catalysis, leading to highly stereocontrolled spirocyclization reactions. Future research will likely focus on designing more complex and efficient organocatalysts that can tolerate a wider range of functional groups and reaction conditions.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The application of biocatalysis in the synthesis of oxaspiro[4.5]decanes is a promising yet underexplored area. The discovery and engineering of enzymes, such as oxidases and cyclases, that can catalyze the key spirocyclization step could provide a highly sustainable and enantioselective route to these compounds. Future research will involve screening for novel enzymatic activities in microorganisms and employing protein engineering techniques to tailor their substrate specificity and catalytic efficiency for the synthesis of specific oxaspiro[4.5]decane targets.
| Catalytic System | Catalyst Example | Key Transformation | Advantages | Future Directions |
| Transition-Metal | [Pd(OAc)2]/Ligand | Dearomative Spirocyclization | High efficiency, good functional group tolerance | Development of chiral ligands for enantioselectivity, use of earth-abundant metals. |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Prins Cyclization | Metal-free, high enantioselectivity | Design of more robust and versatile catalysts, application in cascade reactions. |
| Biocatalysis | Engineered Cyclase | Enantioselective Spiroketalization | High stereoselectivity, mild reaction conditions, environmentally benign | Enzyme discovery and evolution, expansion of substrate scope. |
Application of Flow Chemistry and Sustainable Synthetic Methodologies for Oxaspirocycles
The principles of green chemistry are increasingly influencing the design of synthetic routes. The application of flow chemistry and other sustainable methodologies to the synthesis of oxaspiro[4.5]decanes is a rapidly advancing field.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of oxaspiro[4.5]decane derivatives in flow reactors can lead to higher yields, shorter reaction times, and improved product purity. For instance, hazardous reactions, such as those involving unstable intermediates or high pressures and temperatures, can be performed more safely in a continuous flow setup. Future research will focus on developing telescoped flow processes that integrate multiple synthetic steps into a single continuous operation, minimizing waste and purification efforts. A notable example is the use of a continuous three-step flow process for the formation and reduction of an azide (B81097) intermediate in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the potential for scaling up the production of spirocyclic intermediates. spirochem.com
Sustainable Methodologies: Beyond flow chemistry, a range of other sustainable synthetic methods are being explored for the synthesis of oxaspirocycles. These include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.
Photocatalysis: Visible-light photocatalysis offers a green and efficient way to generate reactive intermediates for spirocyclization reactions under mild conditions. chemcopilot.com
Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions can reduce or eliminate the need for solvents, making it a highly sustainable approach.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry.
| Sustainable Methodology | Key Features | Application to Oxaspirocycles | Future Outlook |
| Flow Chemistry | Improved safety, scalability, and process control. | Synthesis of intermediates and final products with higher efficiency. | Development of fully integrated and automated multi-step flow syntheses. |
| Photocatalysis | Use of visible light as a renewable energy source. | Green synthesis of oxaspirolactones. chemcopilot.com | Discovery of new photocatalytic systems for diverse spirocyclizations. |
| Mechanochemistry | Solvent-free or low-solvent reaction conditions. | Potential for solid-state synthesis of spirocyclic building blocks. | Exploration of scalability and application to a wider range of spirocyclization reactions. |
| Green Solvents | Reduced environmental impact and toxicity. | Use of water or ionic liquids as reaction media. | Design of new green solvent systems tailored for spirocycle synthesis. |
Exploration of New Chemical Reactivity and Unprecedented Transformations of the Spirocyclic Alcohol
The functional groups present on the oxaspiro[4.5]decane core, such as the primary alcohol in "2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL," offer opportunities for further chemical manipulation and the synthesis of diverse derivatives.
The primary alcohol group is a versatile handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions can be used to introduce new functional groups and modulate the biological activity of the molecule. Furthermore, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, amines, and halides.
A particularly interesting area for future exploration is the potential for the spirocyclic core to participate in or influence the reactivity of the side-chain alcohol. For example, the ether oxygen in the spiro ring could potentially act as an internal nucleophile in certain reactions, leading to unexpected ring-opening or rearrangement products. Investigating such unprecedented transformations could lead to the discovery of novel molecular scaffolds with unique biological properties.
| Transformation | Reagents/Conditions | Product Type | Potential Applications |
| Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid | Synthesis of bioactive metabolites, further functionalization. |
| Esterification | Acyl chlorides, Carboxylic acids | Esters | Prodrug synthesis, modification of pharmacokinetic properties. |
| Nucleophilic Substitution | Mesylates/Tosylates followed by NaN3, R2NH | Azides, Amines | Introduction of nitrogen-containing functional groups for biological activity. |
| Ring-Rearrangement | Lewis or Brønsted acids | Novel spirocyclic or bicyclic systems | Discovery of new chemical entities with unique 3D structures. |
Integration of Machine Learning and Artificial Intelligence for Accelerated Discovery in Spirocyclic Compound Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and development of new molecules, including complex spirocyclic compounds.
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties and biological activities of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed for a series of oxaspiro[4.5]decane derivatives to identify the key structural features that contribute to a desired biological effect. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. sciencedaily.comcas.org
Accelerating High-Throughput Experimentation: The combination of AI with automated synthesis and screening platforms can create a closed-loop discovery engine. AI algorithms can analyze the data from high-throughput screening experiments to identify promising hits, propose new analogues with improved properties, and then direct an automated synthesis platform to synthesize and test these new compounds. This iterative cycle of design, synthesis, and testing can dramatically accelerate the optimization of lead compounds.
| AI/ML Application | Description | Impact on Oxaspiro[4.5]decane Chemistry |
| Retrosynthesis Planning | AI algorithms predict synthetic routes to target molecules. pharmafeatures.com | Faster and more efficient design of synthetic pathways. |
| Predictive Modeling (QSAR) | ML models predict properties and activities of virtual compounds. sciencedaily.com | In silico screening and prioritization of drug candidates. |
| Automated Discovery | Integration of AI with robotic synthesis and screening. | Accelerated lead optimization and discovery of novel bioactive compounds. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL, and how can purity be validated?
- Answer : The synthesis of spirocyclic ether derivatives often involves transition-metal-catalyzed coupling reactions or zinc-mediated spirocyclization. For example, iodo(6-oxaspiro[4.5]decan-9-yl)zinc intermediates (Compound 75b) have been used in cross-coupling steps to introduce functional groups . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm. Confirm structural integrity via - and -NMR, comparing chemical shifts to spirocyclic analogs like TRV130 .
Q. How should researchers address stereochemical characterization of this compound, given the complexity of its spirocyclic core?
- Answer : Chiral resolution via chiral stationary phase HPLC or X-ray crystallography is critical for determining absolute configuration. For TRV130, a related spirocyclic compound, stereochemical assignments were validated using NOESY NMR to confirm spatial proximity of protons in the spiro ring system . Computational modeling (e.g., density functional theory) can further predict stability of stereoisomers .
Q. What safety protocols are essential for handling this compound, given its structural similarity to regulated opioids?
- Answer : Follow OSHA HCS guidelines: use fume hoods, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges during synthesis. Acute toxicity and respiratory irritation risks are documented for structurally related spirocyclic compounds . Institutional permits may be required due to its structural similarity to Schedule II opioids like oliceridine .
Advanced Research Questions
Q. What in vitro assays are optimal for evaluating μ-opioid receptor (MOR) binding and G-protein bias of this compound derivatives?
- Answer : Use competitive radioligand binding assays with -GTPγS to quantify MOR activation and β-arrestin recruitment. For TRV130, a bias factor >50-fold for G-protein signaling over β-arrestin was demonstrated using CHO-K1 cells expressing human MOR . Dose-response curves (EC) should be normalized to reference agonists like DAMGO.
Q. How can in vivo pharmacokinetic studies be designed to assess blood-brain barrier (BBB) penetration of spirocyclic derivatives?
- Answer : Administer the compound intravenously (IV) and orally (PO) in rodent models, followed by LC-MS/MS quantification in plasma and brain homogenates. For TRV130, a brain-to-plasma ratio >1.2 was observed within 30 minutes post-IV dosing, indicating effective BBB penetration . Microdialysis can further monitor real-time CNS exposure.
Q. What strategies resolve contradictions in pharmacological data between in vitro potency and in vivo efficacy for spirocyclic MOR ligands?
- Answer : Discrepancies may arise from metabolic instability or off-target effects. Perform metabolite profiling (e.g., liver microsome assays) and compare results to in vivo metabolite formation. For TRV130, rapid glucuronidation reduced systemic exposure, necessitating prodrug approaches . Parallel studies in humanized MOR transgenic mice can improve translational relevance .
Q. How can researchers optimize the scaffold of this compound to minimize β-arrestin-mediated side effects (e.g., respiratory depression)?
- Answer : Introduce steric hindrance at the C9 position (e.g., pyridinyl substituents) to bias signaling toward G-protein pathways. TRV130’s (R)-configuration at C9 enhanced G coupling while reducing β-arrestin recruitment, as shown via mutagenesis studies . Pair this with in vivo respiratory rate monitoring in murine models to validate safety.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
